tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[25]octane-5-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps. One common method includes the protection of amine groups using tert-butyl and benzyloxycarbonyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate include other spirocyclic amines and carbamates. What sets this compound apart is its unique combination of tert-butyl and benzyloxycarbonyl protective groups, which provide stability and reactivity under specific conditions. Examples of similar compounds include tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate .
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.5]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-7-10-20(14-22)12-16(20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRMAQBNMOQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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